(R)-1-Cbz-3-cyanopyrrolidine
Overview
Description
(R)-1-Cbz-3-cyanopyrrolidine is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis and Catalysis
The asymmetric "clip-cycle" synthesis method employs (R)-1-Cbz-3-cyanopyrrolidine and related compounds to form 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines, crucial scaffolds in drug discovery. This synthesis leverages a chiral phosphoric acid catalyst to achieve high enantioselectivities, demonstrating the compound's versatility in creating complex molecular architectures with potential pharmacological activities. The method has been successfully applied to synthesize N-methylpyrrolidine alkaloids with antibacterial properties, underscoring its significance in medicinal chemistry (Maddocks, Ermanis, & Clarke, 2020).
Stereochemistry Determination and Synthesis
The absolute configuration of this compound derivatives has been elucidated through vibrational circular dichroism, followed by chemical synthesis to confirm stereochemistry. This work highlights the compound's role in developing methodologies for stereochemical analysis, essential for the synthesis of enantiomerically pure pharmaceuticals (Procopiou et al., 2016).
Material Science and Drug Formulation
In material science, this compound derivatives have been explored for enhancing the physicochemical properties of pharmaceuticals, such as in the solid dispersion of carbamazepine in PVP K30. This research demonstrates the compound's utility in improving drug solubility and dissolution rates, crucial for the effective delivery of poorly water-soluble drugs (Sethia & Squillante, 2004).
Novel Syntheses and Chemical Transformations
This compound has been utilized in the synthesis of complex molecules, such as acyclic nucleoside and nucleotide analogues. These syntheses demonstrate the compound's flexibility in constructing molecules with potential antiviral activity, showcasing its importance in the development of new therapeutics (Jeffery, Kim, & Wiemer, 2000).
Organic and Medicinal Chemistry
The synthesis and functionalization of this compound derivatives have led to the creation of novel organic compounds with potential applications in medicinal chemistry. For instance, the development of 3-halo-2,5-disubstituted furans through a cyclization-halogenation reaction showcases the compound's utility in organic synthesis and the potential for discovering new therapeutic agents (Yazici & Pyne, 2011).
Properties
IUPAC Name |
benzyl (3R)-3-cyanopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNULFIVJZGZMEY-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C#N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662646 | |
Record name | Benzyl (3R)-3-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329012-80-8 | |
Record name | Benzyl (3R)-3-cyanopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40662646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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